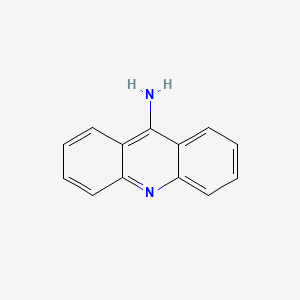

9-Aminoacridine

Descripción general

Descripción

Métodos De Preparación

La aminacrina puede sintetizarse mediante diversos métodos. Una ruta sintética común implica la reacción de acridina con amoníaco bajo condiciones de alta temperatura y presión. La reacción generalmente procede de la siguiente manera:

Síntesis de acridina: La acridina se sintetiza a partir del ácido antranílico a través de una serie de reacciones que involucran ciclación y oxidación.

Aminación: La acridina se hace reaccionar con amoníaco a altas temperaturas (alrededor de 300 ° C) y presiones para introducir el grupo amino, formando aminacrina.

Los métodos de producción industrial a menudo implican procesos similares, pero se optimizan para la producción a gran escala, asegurando un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Reactivity with Acids and Incompatible Substances

9AA acts as a moderately strong base, neutralizing acids to form salts and water in exothermic reactions . Its reactivity extends to incompatibility with:

-

Isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .

-

Strong reducing agents (e.g., hydrides), generating flammable hydrogen gas .

This reactivity underscores its instability in acidic or reducing environments, necessitating cautious handling.

Intercalation with Nucleic Acids

9AA’s planar aromatic structure enables intercalation into nucleic acids, a hallmark of its biological activity.

DNA Intercalation

-

Mechanism : Inserts between DNA base pairs, destabilizing the DNA polymerase active site .

-

Effects :

RNA Binding

-

In Vitro Evidence : Binds RNA directly, interfering with post-transcriptional pre-rRNA maturation .

-

Comparison :

| Nucleic Acid | Interaction | Impact |

|-------------------|-----------------|------------|

| DNA | Intercalation | Replication inhibition |

| RNA | Direct binding | Processing disruption |

Key Methods

-

Reductive Amination :

-

Nucleophilic Aromatic Substitution (SNAT) :

-

Solid-Phase Synthesis (SPS) :

| Method | Conditions | Outcomes |

|---|---|---|

| Reductive Amination | NaBH₃CN, aldehydes | Amine derivatives |

| SNAT | Cs₂CO₃, DMF | Aniline derivatives |

| SPS | Resins (e.g., Rink Amide-MBHA) | Peptide-conjugated 9AA |

Biochemical Reactions in Microbial Systems

9AA disrupts bacterial membrane integrity and proton motive force (PMF):

Proton Motive Force (PMF) Disruption

-

ΔpH and ΔΨ :

Membrane Interaction

Exonuclease Activity Stimulation

9AA destabilizes the DNA polymerase active site, enhancing exonuclease-mediated DNA hydrolysis . This dual effect on replication fidelity and proofreading mechanisms underpins its mutagenic potential.

All data derived from peer-reviewed studies and patents cited in the search results.

Aplicaciones Científicas De Investigación

Anticancer Applications

Mechanism of Action:

9-Aminoacridine and its derivatives are known for their ability to intercalate into DNA, which inhibits DNA transcription and replication. This property makes them potent anticancer agents.

Case Studies:

- Ehrlich Ascites Carcinoma: A study demonstrated that a this compound derivative induced significant growth inhibition in Ehrlich ascites carcinoma cells. The compound was found to up-regulate pro-inflammatory cytokines, enhancing anti-tumor responses (Duarte et al., 2020; Silva et al., 2020) .

- Topoisomerase Inhibition: this compound derivatives have been identified as inhibitors of topoisomerase II, an enzyme critical for DNA replication. This inhibition is crucial for the development of cancer chemotherapeutics like amascrine and ledakrin .

Table 1: Summary of Anticancer Studies Involving 9AA Derivatives

| Study Reference | Compound | Cancer Type | Mechanism | Outcome |

|---|---|---|---|---|

| Duarte et al. (2020) | N’-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide | Ehrlich carcinoma | Cytokine modulation | Growth inhibition |

| Silva et al. (2020) | Various derivatives | Various cancers | Topoisomerase II inhibition | Cytotoxicity observed |

Antimalarial Activity

This compound derivatives have shown promise as antimalarial agents, particularly in the context of drug resistance.

Case Studies:

- Antimalarial Efficacy: Research has indicated that certain this compound derivatives possess significant antimalarial activity, potentially offering alternatives to existing treatments that suffer from resistance issues (Silva et al., 2018) .

Table 2: Antimalarial Activity of 9AA Derivatives

| Compound | Mechanism | Efficacy | Reference |

|---|---|---|---|

| N’-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide | DNA intercalation | Significant against Plasmodium spp. | Silva et al. (2018) |

Neurodegenerative Disorders

Recent studies have explored the potential of this compound derivatives in treating Alzheimer's disease through inhibition of cholinesterases.

Case Studies:

- Enzyme Inhibition: A series of synthesized derivatives exhibited better inhibition of acetylcholinesterase and butyrylcholinesterase than standard drugs like galantamine, indicating their potential as therapeutic agents for Alzheimer's disease (Khan et al., 2016) .

Table 3: Cholinesterase Inhibition by 9AA Derivatives

| Compound | Enzyme Targeted | Inhibition (%) vs Galantamine | Reference |

|---|---|---|---|

| RM1 | Acetylcholinesterase | 75% | Khan et al. (2016) |

| RM2 | Butyrylcholinesterase | 80% | Khan et al. (2016) |

Antiviral Properties

Emerging research has indicated that this compound may have antiviral properties, including potential applications against SARS-CoV-2.

Case Studies:

Mecanismo De Acción

La aminacrina ejerce sus efectos principalmente a través de su interacción con el ADN. Se intercala entre los pares de bases del ADN, causando mutaciones de cambio de marco. Esta interacción interrumpe la función normal del ADN, lo que lleva a efectos mutagénicos. Además, las propiedades fluorescentes de la aminacrina le permiten utilizarse como un indicador de pH intracelular, donde cambia de color según el pH del entorno .

Comparación Con Compuestos Similares

La aminacrina forma parte de una clase de compuestos conocidos como aminoacridinas. Los compuestos similares incluyen:

Quinacrina: Otro derivado de aminoacridina utilizado como agente antimalárico y antihelmíntico.

Proflavina: Un derivado de acridina utilizado como desinfectante y antiséptico.

Acriflavina: Se utiliza como antiséptico y en el tratamiento de infecciones por protozoos.

En comparación con estos compuestos, la aminacrina es única debido a su fuerte fluorescencia y potente actividad mutagénica, lo que la hace particularmente útil en la investigación genética y bioquímica .

Actividad Biológica

9-Aminoacridine (9-AA) is a compound with a diverse range of biological activities, particularly in antimicrobial and anticancer applications. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

1. Antimicrobial Activity

this compound has demonstrated significant antimicrobial properties, particularly against multidrug-resistant bacteria such as Klebsiella pneumoniae. Studies indicate that 9-AA interacts with bacterial DNA, disrupting the proton motive force (PMF), which is crucial for bacterial survival. This interaction leads to morphological changes in bacteria, as evidenced by transmission electron microscopy (TEM) images showing distortion and chromatin aggregation within bacterial cells .

- Key Findings :

2. Inhibition of Ribosome Biogenesis

Research has shown that 9-AA inhibits ribosome biogenesis by targeting ribosomal RNA precursors (pre-rRNA). Within minutes of exposure, it can reduce pre-rRNA levels by over 90%, indicating a rapid action on RNA polymerase I transcription. This inhibition contributes to a decline in ribosome production, which is crucial for protein synthesis in cells .

- Key Findings :

Therapeutic Applications

1. Cancer Treatment

The anticancer potential of this compound has been explored in various studies. It has been shown to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells and induce apoptosis. When combined with cisplatin, it enhances the cytotoxic effects on cancer cells, suggesting its role as a potential chemotherapeutic agent .

- Case Study : A study involving acridine-based compounds demonstrated that 9-AA could suppress NSCLC proliferation significantly when used alone or in combination with other chemotherapeutic agents .

2. Antiparasitic Properties

Historically, aminoacridines have been utilized for their antiseptic and antiparasitic properties. The ability of 9-AA to intercalate into DNA makes it a candidate for treating parasitic infections by inhibiting DNA transcription in parasites .

Data Summary

The following table summarizes key biological activities and findings related to this compound:

Propiedades

IUPAC Name |

acridin-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGFWWJLMVZSIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Record name | 9-AMINOACRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2024456 | |

| Record name | 9-Aminoacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

9-aminoacridine appears as yellow needles. Free soluble in alcohol. | |

| Record name | 9-AMINOACRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | 9-AMINOACRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

90-45-9 | |

| Record name | 9-AMINOACRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 9-Aminoacridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoacridine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminacrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11561 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aminacrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-AMINOACRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-AMINOACRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Aminoacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminoacridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINACRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78OY3Z0P7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

466 °F (NTP, 1992) | |

| Record name | 9-AMINOACRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 9-Aminoacridine primarily interacts with DNA through intercalation. [, , , , , , ] This means that the planar aromatic ring system of the molecule inserts itself between the stacked base pairs of the DNA double helix. [, , ] This intercalation disrupts DNA structure and function, interfering with processes such as DNA replication, transcription, and repair. [, , , , , ] This disruption can lead to frameshift mutations, particularly in G:C rich regions. [, , , ] this compound has also been shown to interact with topoisomerase II, a key enzyme involved in DNA topology, leading to DNA strand breaks and ultimately, cell death. []

A:

- Spectroscopic data:

- UV-Vis absorption: Exhibits characteristic absorption bands, with shifts observed upon binding to DNA. [, , , ]

- Fluorescence: Exhibits pH-sensitive fluorescence, with quenching observed upon binding to biological membranes, including those of mitochondria. [, , , ]

- NMR: Proton NMR studies have been used to investigate the interaction of this compound with DNA oligomers, particularly those containing bulged bases. []

- ESR: Spin-labeled derivatives of this compound have been used to study its interaction with DNA using electron spin resonance (ESR) spectroscopy. [, ]

ANone: While detailed information on material compatibility is limited within the provided research, this compound's stability and application vary depending on the environment:

- pH: Its fluorescence is pH-dependent, making it useful as a pH probe in biological systems. [, , , , ]

- Ionic Strength: The fluorescence of this compound is sensitive to the presence of cations, particularly divalent cations like Ca2+ and Mg2+. [, , ] This property has been utilized to study the electrical diffuse layer associated with biological membranes. [, ]

- Temperature: Low temperature can enhance the efficacy of certain compounds, including this compound, in rescuing the function of mutant CFTR chloride channels. []

A: Yes, computer-assisted model-building has been employed to investigate the DNA intercalation model of this compound derivatives, particularly in the context of DNA cross-linking. [] This approach has helped visualize and understand how structural modifications to this compound affect its interaction with DNA. []

ANone: Modifications to the this compound structure significantly influence its activity:

- Position of Nitro Group: The presence and position of a nitro group are critical for DNA cross-linking ability. 1-nitro derivatives are active, while those with the nitro group at other positions or lacking it are not. []

- Chain Length of this compound Carboxamides: Longer chain lengths in platinum complexes lead to a DNA sequence specificity closer to cisplatin, while shorter chains show greater divergence. []

- Presence of 4-Carboxamide Group: This group significantly increases selectivity for GC-rich DNA sequences compared to other acridine derivatives. []

- 6-Chloro and 2-Methoxy Substituents: These modifications influence toxicity to leukemia cells and interaction with Escherichia coli DNA-primed RNA polymerase. []

- Bulky Substituents: The introduction of bulky groups at specific positions can hinder alkylation at the 10-position of the acridine ring. []

A: While specific stability data for this compound is limited in the provided research, its conjugation with biomolecules like peptides and proteins has been explored to potentially enhance its activity, bioavailability, and applicability. []

ANone: The provided research papers primarily focus on the scientific aspects of this compound. Information regarding SHE regulations falls outside the scope of these studies.

- Cellular Uptake: this compound can readily cross cell membranes and accumulate in acidic compartments, as demonstrated by its use in studying the pH of hamster sperm acrosomes. []

ANone:

- In vitro: this compound and its derivatives have shown promising in vitro activity against various cancer cell lines, including leukemia L1210 cells. [, , , ] Studies have investigated their effects on cell growth inhibition, cell cycle arrest, apoptosis, and autophagy. []

- In vivo: The antitumor properties of this compound derivatives have been evaluated in mice bearing sarcoma 180 tumors. []

- Clinical Trials: While some this compound derivatives, like amsacrine (m-AMSA), have been used clinically as antitumor agents, specific clinical trial data for this compound itself is not provided in these studies. []

A: Research indicates that certain this compound platinum complexes exhibit activity against cisplatin-resistant cancer cell lines. [] This activity is attributed to their distinct DNA binding properties and the formation of different DNA adducts compared to cisplatin, potentially enabling them to overcome cisplatin resistance mechanisms. [, ]

A: Researchers have explored conjugating this compound to biomolecules like peptides and proteins as a strategy to modulate its activity and potentially enhance its delivery to specific targets. [] Additionally, the use of zeolites as carriers for this compound has been investigated to improve its delivery and anticancer efficacy. []

ANone: The provided research papers primarily focus on the mechanisms of action and DNA binding properties of this compound and its derivatives. Information regarding specific biomarkers or diagnostics is not extensively covered.

ANone: Several analytical techniques have been employed to investigate this compound and its interactions:

- Spectroscopy:

- UV-Vis spectrophotometry has been used to study the binding of this compound to DNA, with spectral changes providing information on the binding mode and affinity. [, , , , ]

- Fluorescence spectroscopy is frequently used to monitor this compound interactions with biological membranes, as its fluorescence is sensitive to pH and the presence of cations. [, , , , , ]

- Electron spin resonance (ESR) spectroscopy, utilizing spin-labeled this compound derivatives, has been employed to study its interaction with DNA and provide insights into binding dynamics. [, ]

- Chromatography:

- Electrochemistry:

- Mass Spectrometry:

- Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF/MS) has been employed to analyze lipids in archaeal membranes using this compound as a matrix. [] It has also been used to detect choline and phosphatidic acid, products of phospholipase D activity, again utilizing this compound as a matrix. []

- Other techniques:

- Polymerase stop assays have been used to assess the DNA sequence specificity of this compound derivatives. []

- Alkaline elution technique has been employed to study the DNA damage induced by this compound and its analogs. []

- Single-molecule force spectroscopy has been utilized to investigate the ability of this compound derivatives to crosslink DNA. []

- Circular dichroism (CD) and linear dichroism (LD) spectroscopy have been used to study the interaction of this compound with DNA and polynucleotides, providing insights into binding geometry and effects on DNA structure. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.